N'-[(2-chlorophenyl)methyl]-N-[(thiophen-3-yl)methyl]ethanediamide
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Description
N-(2-chlorophenyl)methyl)-N-[(thiophen-3-yl)methyl]ethanediamide, also known as CTMTE, is a small molecule that has been used in a variety of scientific research applications. It is a derivative of ethanediamide, a compound that is commonly used in organic synthesis. CTMTE has been studied for its ability to act as a ligand in binding to proteins, and as a substrate for enzymes. It has also been used in studies of enzyme inhibition, structure-activity relationships, and drug design.
Scientific Research Applications
Antioxidant Properties
Compounds with a similar structure, specifically N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives, have been synthesized and evaluated for their antioxidant activity . These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The antioxidant activity result reveals that most of the compounds were exhibiting considerable activity .
Applications in Organic Semiconductors
Thiophene-mediated molecules, which are part of the structure of the compound , have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Pharmacological Properties
Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that the compound could potentially have similar applications.
Biological Research
The compound “F5104-0069” is related to a monoclonal antibody used in biological research . Monoclonal antibodies are used to identify and locate intracellular and extracellular proteins in common applications such as Western Blot, ELISA, ImmunoChemistry, and Flow Cytometry .
Anti-HIV Activity
Indole derivatives, which are structurally similar to the compound , have been synthesized and screened for their anti-HIV activity . This suggests potential applications in antiviral research.
properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-(thiophen-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c15-12-4-2-1-3-11(12)8-17-14(19)13(18)16-7-10-5-6-20-9-10/h1-6,9H,7-8H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENAXSDKEKZLLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NCC2=CSC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorobenzyl)-N2-(thiophen-3-ylmethyl)oxalamide |
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